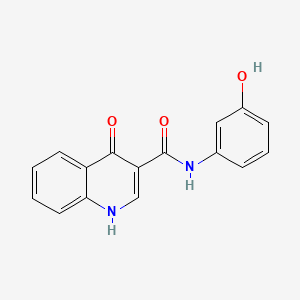
4-羟基-N-(3-羟基苯基)喹啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
Quinoline derivatives can be synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. The reaction pathway and the products can vary depending on the substitution on the heterocyclic pyridine ring .科学研究应用
利尿特性和高血压治疗药物一项研究讨论了相关喹啉衍生物的利尿特性,表明其在开发高血压新疗法中的潜在应用。该研究发现了该化合物的两种多晶型改性,表明不同的晶体堆积和潜在的多种生物活性 (Shishkina 等人,2018)。
用于成像的放射性配体开发另一项研究详细阐述了 N-[11C]甲基化喹啉-2-甲酰胺作为可视化外周苯二氮卓受体的潜在放射性配体的合成和评估,证明了该化合物在正电子发射断层扫描 (PET) 成像中评估体内外周苯二氮卓受体的作用 (Matarrese 等人,2001)。
光物理性质研究受激态分子内质子转移 (ESIPT) 启发的基于唑-喹啉的荧光团的合成和光物理性质的研究展示了喹啉衍生物在开发先进荧光材料中的应用。这项研究强调了溶剂极性对这些化合物的发射性质的影响,这在设计新的光学材料中可能很重要 (Padalkar & Sekar,2014)。
碳酸酐酶抑制合成了一系列新的 8-取代-N-(4-磺酰氨基苯基)喹啉-2-甲酰胺,用于抑制碳酸酐酶,对人碳酸酐酶的多种同工型表现出显着的抑制活性。此类抑制剂在治疗青光眼、癫痫和高山病等疾病中具有潜在的治疗应用 (Thacker 等人,2019)。
镇痛和抗炎药辛可芬类似物的镇痛和抗炎潜力,特别是 2-苯基-4-喹啉甲酰胺的 N-羟甲基衍生物,突出了喹啉衍生物在开发新的疼痛和炎症治疗中的应用。这项研究确定了具有显着镇痛和抗炎活性的化合物,为新型治疗剂提供了见解 (Mishra 等人,1988)。
作用机制
Target of Action
The primary target of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide is the human S100A9 protein . S100A9 is a member of the S100 family of proteins and plays a significant role in the regulation of inflammatory processes and immune response . It can interact with Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE), both of which are involved in the pathogenesis of numerous inflammatory and autoimmune diseases .
Mode of Action
4-Hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide interacts with S100A9 in a manner that is strictly dependent on both Zn++ and Ca++ . This interaction inhibits the binding of S100A9 to RAGE and TLR4, thereby modulating the inflammatory response .
Biochemical Pathways
The interaction of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide with S100A9 affects the downstream signaling pathways of RAGE and TLR4 . These pathways play crucial roles in the immune response, inflammation, cell proliferation, and survival. By inhibiting S100A9’s interaction with RAGE and TLR4, this compound can potentially modulate these pathways and their downstream effects .
Result of Action
The result of the action of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide is the modulation of the immune response and inflammation. By inhibiting the interaction of S100A9 with RAGE and TLR4, it can potentially reduce inflammation and modulate immune responses, making it a potential therapeutic agent for various inflammatory and autoimmune diseases .
Action Environment
The action of 4-hydroxy-N-(3-hydroxyphenyl)quinoline-3-carboxamide can be influenced by various environmental factors. For instance, the presence of Zn++ and Ca++ is crucial for its interaction with S100A9 . Furthermore, factors such as pH, temperature, and the presence of other biological molecules can also influence its stability, action, and efficacy.
未来方向
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions in this field could involve the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities.
生化分析
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, tasquinimod, a structurally similar compound, has been shown to modulate the expression of thrombospondin-1, a glycoprotein involved in cellular processes such as angiogenesis .
Cellular Effects
Studies on related compounds suggest that they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, tasquinimod has been shown to down-regulate HIF-1 alpha protein, androgen receptor protein, and glucose transporter-1 protein within tumor tissue .
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, tasquinimod has been shown to up-regulate the expression of thrombospondin-1, leading to reduced angiogenesis via inhibition of the "angiogenic switch" .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may have long-term effects on cellular function . For example, tasquinimod has been shown to have a profound growth inhibition effect on human prostate tumors in nude mice .
Dosage Effects in Animal Models
Studies on related compounds suggest that they may have dose-dependent effects . For example, tasquinimod has been shown to have anti-tumor efficacy in human xenografts .
Metabolic Pathways
Studies on related compounds suggest that they may interact with various enzymes or cofactors .
Transport and Distribution
Studies on related compounds suggest that they may interact with various transporters or binding proteins .
Subcellular Localization
Studies on related compounds suggest that they may be directed to specific compartments or organelles .
属性
IUPAC Name |
N-(3-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-5-3-4-10(8-11)18-16(21)13-9-17-14-7-2-1-6-12(14)15(13)20/h1-9,19H,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTVSMXSXCRHRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
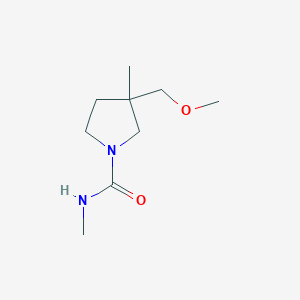
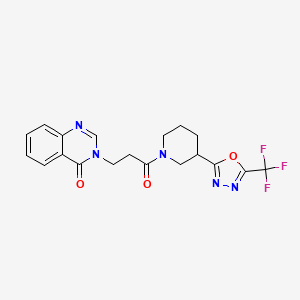
![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)
![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)
![1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2397509.png)
![[5-(2-chlorophenyl)-7-[(2-chlorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2397510.png)
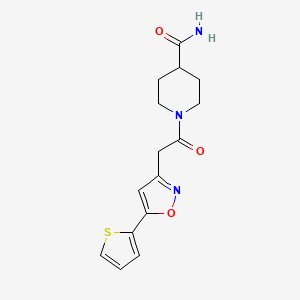
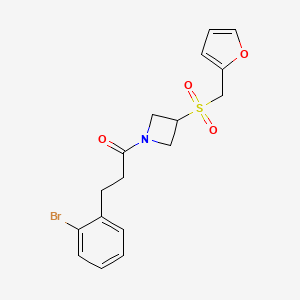
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2397515.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2397516.png)
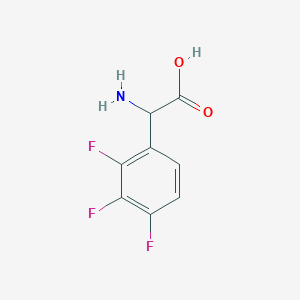
![3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2397520.png)
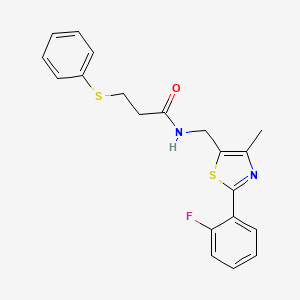
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2397523.png)
